6-Cyclopropyl-4-phenyl-2-(prop-2-en-1-ylsulfanyl)pyridine-3-carbonitrile
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Overview
Description
6-Cyclopropyl-4-phenyl-2-(prop-2-en-1-ylsulfanyl)pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-4-phenyl-2-(prop-2-en-1-ylsulfanyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, green chemistry principles might be applied to reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-4-phenyl-2-(prop-2-en-1-ylsulfanyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions might be performed in acidic or basic conditions, while reduction reactions might require anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur group might yield a sulfoxide or sulfone, while reduction of the nitrile group might yield an amine.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.
Biology: It might be used in the study of enzyme interactions and metabolic pathways.
Medicine: This compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-4-phenyl-2-(prop-2-en-1-ylsulfanyl)pyridine-3-carbonitrile would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Cyclopropyl-4-phenyl-2-(prop-2-en-1-ylsulfanyl)pyridine-3-carbonitrile might include other pyridine derivatives with similar functional groups. Examples include:
- 4-Phenyl-2-(prop-2-en-1-ylsulfanyl)pyridine-3-carbonitrile
- 6-Cyclopropyl-4-phenylpyridine-3-carbonitrile
- 6-Cyclopropyl-2-(prop-2-en-1-ylsulfanyl)pyridine-3-carbonitrile
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties. For example, the presence of the cyclopropyl group might enhance the compound’s stability, while the phenyl and sulfanyl groups might contribute to its reactivity and potential biological activity.
Properties
IUPAC Name |
6-cyclopropyl-4-phenyl-2-prop-2-enylsulfanylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2S/c1-2-10-21-18-16(12-19)15(13-6-4-3-5-7-13)11-17(20-18)14-8-9-14/h2-7,11,14H,1,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOFRGLLAMLHAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=C(C(=CC(=N1)C2CC2)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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